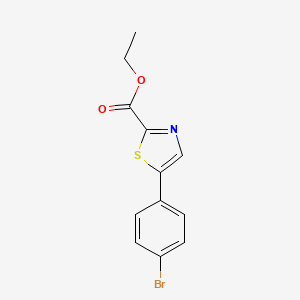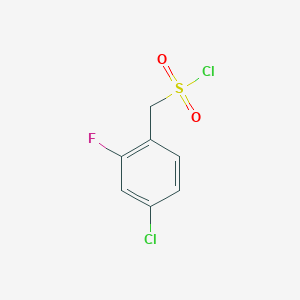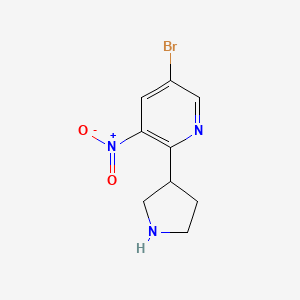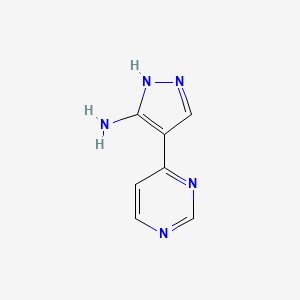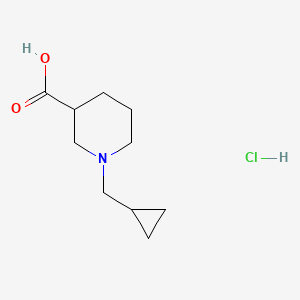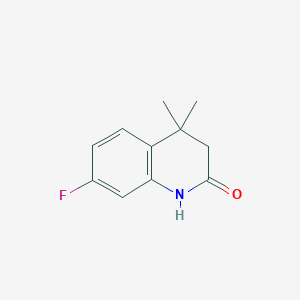
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 7-Fluoro-3,4-dihydroquinolin-2(1H)-one, is a synthetic, fluorinated quinoline derivative. It is a white, crystalline solid that is soluble in water. 7-Fluoro-3,4-dihydroquinolin-2(1H)-one has been studied for its potential applications in scientific research, including as a tool in drug discovery and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Interaction Studies and Biological Applications
- Interaction with Lysozyme and Anticancer Activity : Hemalatha et al. (2016) investigated the interaction of a similar fluorine-containing compound, 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, with lysozyme. Through spectrophotometric, circular dichroism, and NMR studies, the significance of fluorine was highlighted, suggesting implications for metabolic pathways and cytotoxic effects on HeLa cancer cells (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016).
Synthesis and Photophysical Properties
- Fluorescent Properties and Antioxidant Activity : Politanskaya et al. (2015) described a procedure for synthesizing benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, focusing on their fluorescent properties and cytotoxicity against various human cancer cell lines. The study highlighted the compounds' significant cytotoxic effects and antioxidative properties, suggesting their potential in therapeutic applications (Politanskaya, Chuikov, Tretyakov, Shteingarts, Ovchinnikova, Zakharova, & Nevinsky, 2015).
Mechanistic and Transformation Studies
- Rhodium-Catalyzed Coupling for Heterocycle Synthesis : Wu et al. (2017) reported on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, leading to the creation of 4-fluoroisoquinolin-1(2H)-ones among others. This study provided insights into the mechanistic aspects of fluorinated compound synthesis and their potential applications in pharmaceuticals and agrochemicals (Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, Li, & Wang, 2017).
Structural and Photophysical Analysis
- Crystal Structure Analysis : Wang et al. (2006) determined the crystal structure of a closely related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]-quinolin-6-one, revealing its complex formation and providing a foundation for understanding the molecular interactions and properties of such fluorinated compounds (Wang, Zhang, Zeng, Shi, Tu, Wei, & Zong, 2006).
Antioxidant and Anticancer Properties
- Anticancer Activity of Pyrazolyl Derivatives : Kamble et al. (2017) synthesized novel 2,3-dihydroquinazolin-4(1H)-ones with pyrazol-4-yl groups, evaluating their photophysical, electrochemical properties, and anticancer activities. This research underscores the potential of fluorinated quinolinones as anticancer agents, supported by computational and experimental analyses (Kamble, Kamble, Chougala, Kadadevarmath, Maidur, Patil, Kumbar, & Marganakop, 2017).
Eigenschaften
IUPAC Name |
7-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNLKGNECZGVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696313 | |
| Record name | 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
676116-80-6 | |
| Record name | 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



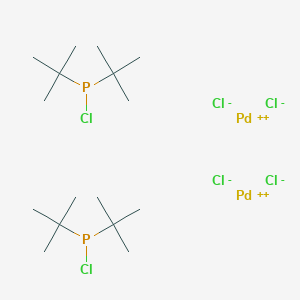
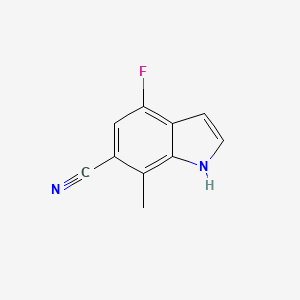
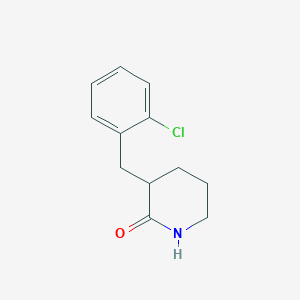
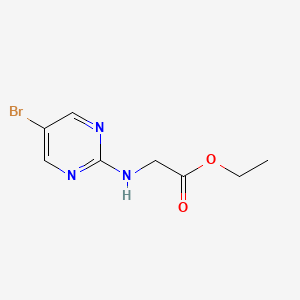
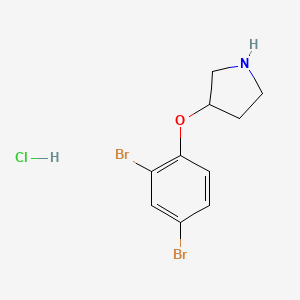
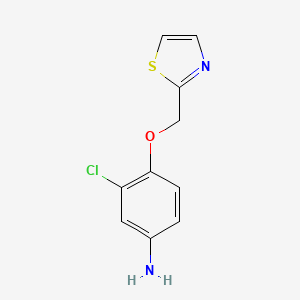
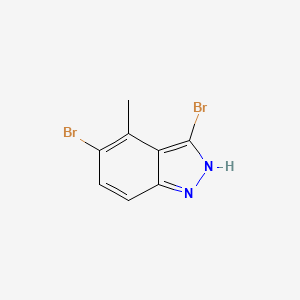
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
